Cas no 149488-94-8 (2-(2,6-difluorophenyl)propan-1-amine)

2-(2,6-Difluorophenyl)propan-1-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a propylamine side chain. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability in drug development. Its well-defined reactivity profile allows for selective functionalization, facilitating its use in the preparation of biologically active molecules. The compound is typically handled under controlled conditions due to its amine functionality. Suitable for research and industrial applications requiring fluorinated building blocks.
2-(2,6-difluorophenyl)propan-1-amine structure
149488-94-8 structure
商品名:2-(2,6-difluorophenyl)propan-1-amine
CAS番号:149488-94-8
MF:C9H11F2N
メガワット:171.18714928627
CID:5957812
PubChem ID:66438250

2-(2,6-difluorophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(2,6-difluorophenyl)propan-1-amine
    • AKOS015783500
    • 149488-94-8
    • 2,6-Difluoro-beta-methylbenzeneethanamine
    • DTXSID901296811
    • EN300-1830298
    • インチ: 1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3
    • InChIKey: DXRJKFMENUPWMZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=C(C=1C(C)CN)F

計算された属性

  • せいみつぶんしりょう: 171.08595568g/mol
  • どういたいしつりょう: 171.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 26Ų

2-(2,6-difluorophenyl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1830298-0.5g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
0.5g
$535.0 2023-09-19
Enamine
EN300-1830298-2.5g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
2.5g
$1089.0 2023-09-19
Enamine
EN300-1830298-5g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
5g
$1614.0 2023-09-19
Enamine
EN300-1830298-1.0g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
1g
$1057.0 2023-06-01
Enamine
EN300-1830298-0.05g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
0.05g
$468.0 2023-09-19
Enamine
EN300-1830298-10.0g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
10g
$4545.0 2023-06-01
Enamine
EN300-1830298-0.25g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
0.25g
$513.0 2023-09-19
Enamine
EN300-1830298-0.1g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
0.1g
$490.0 2023-09-19
Enamine
EN300-1830298-5.0g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
5g
$3065.0 2023-06-01
Enamine
EN300-1830298-10g
2-(2,6-difluorophenyl)propan-1-amine
149488-94-8
10g
$2393.0 2023-09-19

2-(2,6-difluorophenyl)propan-1-amine 関連文献

2-(2,6-difluorophenyl)propan-1-amineに関する追加情報

Introduction to 2-(2,6-Difluorophenyl)Propan-1-Amine (CAS No: 149488-94-8)

2-(2,6-Difluorophenyl)Propan-1-Amine, also known by its CAS number 149488-94-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of propaneamine, where the amino group is attached to a propane chain that is further substituted with a 2,6-difluorophenyl group. The presence of the difluorophenyl moiety introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical reactions and applications.

The synthesis of 2-(2,6-Difluorophenyl)Propan-1-Amine typically involves multi-step processes that include nucleophilic substitution, coupling reactions, and possibly protection/deprotection strategies to achieve the desired stereochemistry and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production.

One of the most notable applications of this compound is in the development of pharmaceutical agents. The amine functionality in 2-(2,6-Difluorophenyl)Propan-1-Amine allows for the formation of various bioactive molecules through amide bond formation or other coupling reactions. For instance, researchers have explored its use as a building block for peptide synthesis and drug delivery systems.

In terms of pharmacological activity, studies have shown that 2-(2,6-Difluorophenyl)Propan-1-Amine exhibits potential anti-inflammatory and analgesic properties. This is attributed to its ability to modulate key enzymes involved in inflammatory pathways. Recent research has delved into its mechanism of action, particularly focusing on its interaction with cyclooxygenase (COX) enzymes and its potential as a lead compound for developing novel anti-inflammatory drugs.

The structural versatility of this compound also makes it an interesting candidate for materials science applications. Its ability to form stable covalent bonds under mild conditions has led to its exploration in polymer chemistry and surface modification techniques.

In conclusion, 2-(2,6-Difluorophenyl)Propan-1-Amine (CAS No: 149488-94-8) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings promises further breakthroughs in drug discovery and material innovation.

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